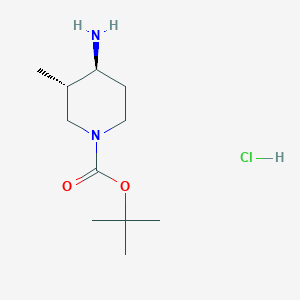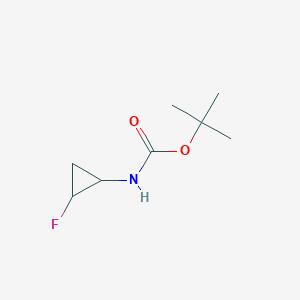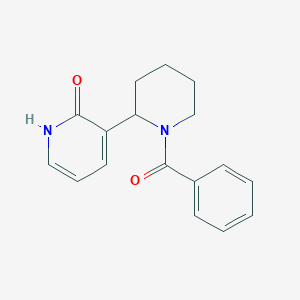
3-(1-Benzoylpiperidin-2-yl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Benzoilpiperidin-2-il)piridin-2(1H)-ona es un compuesto heterocíclico que presenta tanto un anillo de piperidina como un anillo de piridina.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 3-(1-Benzoilpiperidin-2-il)piridin-2(1H)-ona generalmente implica la reacción de 2-piridona con un derivado de piperidina benzoilado bajo condiciones específicas. La reacción puede requerir el uso de una base como el hidruro de sodio o el carbonato de potasio para facilitar la reacción de sustitución nucleofílica .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de la ruta de síntesis para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la recristalización o la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(1-Benzoilpiperidin-2-il)piridin-2(1H)-ona puede sufrir diversas reacciones químicas, incluidas:
Oxidación: El compuesto puede oxidarse utilizando reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de piperidina, especialmente en el átomo de nitrógeno.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, trióxido de cromo.
Reducción: Gas hidrógeno, catalizador de paladio.
Sustitución: Hidruro de sodio, carbonato de potasio.
Productos Mayores Formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir un derivado de cetona o ácido carboxílico, mientras que la reducción puede producir un anillo de piperidina completamente saturado .
Aplicaciones Científicas De Investigación
3-(1-Benzoilpiperidin-2-il)piridin-2(1H)-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas.
Medicina: Se investiga por su potencial como compuesto farmacológicamente activo, particularmente en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 3-(1-Benzoilpiperidin-2-il)piridin-2(1H)-ona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías exactas implicadas dependen de la aplicación y el objetivo específicos .
Comparación Con Compuestos Similares
Compuestos Similares
2-(Piridin-2-il)pirimidina: Otro compuesto heterocíclico con características estructurales similares.
1-Benzoilpiperidina: Comparte el anillo de piperidina pero carece de la porción de piridina.
2-Piridona: La estructura principal utilizada en la síntesis de 3-(1-Benzoilpiperidin-2-il)piridin-2(1H)-ona.
Singularidad
3-(1-Benzoilpiperidin-2-il)piridin-2(1H)-ona es única debido a su combinación de un anillo de piperidina benzoilado y un anillo de piridina, lo que confiere propiedades químicas y biológicas específicas que no se encuentran en los componentes individuales .
Propiedades
Fórmula molecular |
C17H18N2O2 |
|---|---|
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
3-(1-benzoylpiperidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C17H18N2O2/c20-16-14(9-6-11-18-16)15-10-4-5-12-19(15)17(21)13-7-2-1-3-8-13/h1-3,6-9,11,15H,4-5,10,12H2,(H,18,20) |
Clave InChI |
LDDPJKODBNSXQC-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)C2=CC=CNC2=O)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]prop-2-enoic acid](/img/structure/B11823077.png)





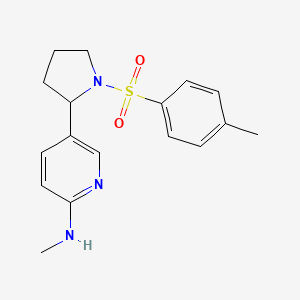
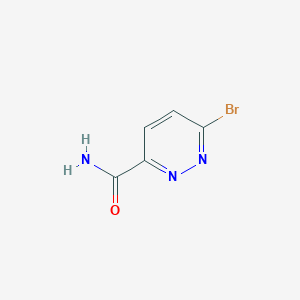


![Ferrocene, 1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[bis(3,5-dimethylphenyl)phosphino]-, (2R)-](/img/structure/B11823127.png)
